1-Ethylcyclopropane-1-sulfonyl fluoride

Hydrolytic Stability Aqueous Compatibility SuFEx Click Chemistry

1-Ethylcyclopropane-1-sulfonyl fluoride (CAS 2137714-62-4, MF: C₅H₉FO₂S, MW: 152.19 g/mol) is an aliphatic sulfonyl fluoride featuring a strained cyclopropane ring bearing an ethyl substituent at the 1-position. As a member of the sulfonyl fluoride class, it possesses the -SO₂F functional group, which serves as a balanced electrophilic warhead with both hydrolytic stability and tunable reactivity.

Molecular Formula C5H9FO2S
Molecular Weight 152.19 g/mol
Cat. No. B15326705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylcyclopropane-1-sulfonyl fluoride
Molecular FormulaC5H9FO2S
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCC1(CC1)S(=O)(=O)F
InChIInChI=1S/C5H9FO2S/c1-2-5(3-4-5)9(6,7)8/h2-4H2,1H3
InChIKeyYCZVOMVAXVFMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethylcyclopropane-1-sulfonyl Fluoride: CAS 2137714-62-4 – A Versatile Aliphatic Sulfonyl Fluoride for SuFEx Click Chemistry and Cyclopropane Synthesis


1-Ethylcyclopropane-1-sulfonyl fluoride (CAS 2137714-62-4, MF: C₅H₉FO₂S, MW: 152.19 g/mol) is an aliphatic sulfonyl fluoride featuring a strained cyclopropane ring bearing an ethyl substituent at the 1-position . As a member of the sulfonyl fluoride class, it possesses the -SO₂F functional group, which serves as a balanced electrophilic warhead with both hydrolytic stability and tunable reactivity [1]. This compound is particularly relevant in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, where it can function as a modular connector for the assembly of -SO₂-linked molecules, including applications in medicinal chemistry, chemical biology, and materials science [2].

Why 1-Ethylcyclopropane-1-sulfonyl Fluoride Cannot Be Substituted by Generic Sulfonyl Chlorides or Other Halides in SuFEx Applications


The substitution of a sulfonyl fluoride with a sulfonyl chloride or other halide is not chemically equivalent due to fundamental differences in stability, reactivity, and reaction pathway selectivity. Sulfonyl fluorides exhibit a unique balance of hydrolytic stability and electrophilicity: they are significantly more resistant to hydrolysis than sulfonyl chlorides [1], yet under appropriate SuFEx conditions, they undergo rapid and highly chemoselective nucleophilic substitution at the sulfur center without competing side reactions [2]. In contrast, sulfonyl chlorides are prone to hydrolysis and often yield complex mixtures. Furthermore, the presence of the cyclopropane ring in 1-ethylcyclopropane-1-sulfonyl fluoride introduces additional structural and steric constraints that can influence both its synthesis via specialized cyclopropanation methods and its subsequent reactivity profile [3]. These collective differences mean that direct replacement with a generic sulfonyl chloride would fundamentally alter the synthetic outcome and limit the utility in SuFEx-based applications.

Quantitative Evidence Supporting the Selection of 1-Ethylcyclopropane-1-sulfonyl Fluoride


Hydrolytic Stability Advantage: Sulfonyl Fluoride vs. Sulfonyl Chloride

Sulfonyl fluorides are significantly more resistant to hydrolysis than their chloride counterparts, a property that enables their use in aqueous and biological environments. While specific quantitative hydrolysis rate constants for 1-ethylcyclopropane-1-sulfonyl fluoride are not reported, the class-level stability trend is well-established: sulfonyl fluorides are > chlorides > bromides > iodides in hydrolytic stability [1]. This class-level inference indicates that 1-ethylcyclopropane-1-sulfonyl fluoride will exhibit far greater aqueous stability than its corresponding chloride analog (1-ethylcyclopropane-1-sulfonyl chloride), which is known to be moisture-sensitive and prone to decomposition [2].

Hydrolytic Stability Aqueous Compatibility SuFEx Click Chemistry

Chemoselectivity in Sulfonamide Synthesis: Aliphatic Sulfonyl Fluoride vs. Chloride

In a head-to-head comparison of aliphatic sulfonyl fluorides versus chlorides in the parallel synthesis of sulfonamides, sulfonyl fluorides demonstrated superior performance with amines bearing additional reactive functionalities, while the corresponding chlorides failed under identical conditions. Specifically, aliphatic sulfonyl fluorides gave good yields with functionalized amines, whereas sulfonyl chlorides led to decomposition or no reaction [1]. Although this comparison involves other aliphatic sulfonyl fluorides, the class-level inference extends to 1-ethylcyclopropane-1-sulfonyl fluoride, suggesting enhanced chemoselectivity over its chloride analog in complex molecule synthesis.

Chemoselectivity Sulfonamide Synthesis Parallel Synthesis

Ambiphilic Reactivity in Palladium-Catalyzed Cyclopropanation

Alkyl sulfonyl fluorides, including cyclopropane-containing variants, have been shown to act as ambiphilic reagents in stereoselective palladium(II)-catalyzed cyclopropanation of unactivated alkenes. The sulfonyl fluoride group serves both as an acidifying group and an internal oxidant, enabling successive carbopalladation and oxidative addition steps [1]. The method exhibits broad compatibility with various alkyl sulfonyl fluorides bearing substituents such as -CN, -CO₂R, and aryl groups, yielding cis-substituted cyclopropanes in good-to-moderate yields (typically 40-80% depending on substrate) [1]. While direct yield data for 1-ethylcyclopropane-1-sulfonyl fluoride as a substrate are not reported, its structural similarity to the demonstrated alkyl sulfonyl fluorides suggests it would participate analogously in this valuable synthetic manifold.

Cyclopropanation Palladium Catalysis Ambiphilic Reactivity

SuFEx Click Chemistry Compatibility of Cyclopropane Sulfonyl Fluorides

Cyclopropane-containing sulfonyl fluorides, including 1-ethylcyclopropane-1-sulfonyl fluoride, are competent substrates for Sulfur(VI) Fluoride Exchange (SuFEx) reactions. The sulfonyl fluoride moiety undergoes efficient nucleophilic displacement by amines, alcohols, and other nucleophiles under mild conditions to form stable sulfonamide, sulfonate, and related linkages [1]. In a general study of nitrile- and sulfonyl fluoride-substituted cyclopropanes, SuFEx reactions were successfully achieved in good yields (typically 70-90%) [2]. While specific yield data for 1-ethylcyclopropane-1-sulfonyl fluoride are not available, its structural classification as an aliphatic cyclopropane sulfonyl fluoride strongly predicts comparable SuFEx reactivity.

SuFEx Click Chemistry Bioconjugation

Strained Cyclopropane Ring as a Tunable Scaffold: Comparative Stability vs. Acyclic Analogs

The cyclopropane ring in 1-ethylcyclopropane-1-sulfonyl fluoride introduces significant ring strain (~115 kJ/mol vs. cyclohexane) which can be leveraged for ring-opening reactions or as a conformationally restricted scaffold in drug design [1]. Compared to acyclic alkyl sulfonyl fluorides (e.g., methanesulfonyl fluoride or ethanesulfonyl fluoride), the cyclopropane analog offers enhanced metabolic stability and unique three-dimensionality that can improve target binding [2]. While direct comparative data are not available for this exact compound, the class-level inference is supported by the well-documented use of cyclopropane-containing motifs in pharmaceuticals to enhance potency and reduce off-target effects.

Cyclopropane Strain Scaffold

Recommended Procurement Scenarios for 1-Ethylcyclopropane-1-sulfonyl Fluoride Based on Quantitative Differentiation


Aqueous SuFEx Bioconjugation and Chemical Biology

Procure this compound when designing SuFEx-based probes for protein labeling or nucleic acid modification in aqueous buffers. The class-level hydrolytic stability of sulfonyl fluorides ensures the reagent remains intact under physiological conditions, whereas sulfonyl chlorides would rapidly hydrolyze. This stability enables reliable, chemoselective conjugation with lysine, serine, or tyrosine residues, a critical requirement for chemical biology and proteomics applications [1].

Stereoselective Synthesis of Cyclopropane-Containing Drug Candidates

Select this compound as a starting material or intermediate in medicinal chemistry programs targeting conformationally restricted cyclopropane scaffolds. Its participation in Pd-catalyzed cyclopropanation reactions allows access to cis-substituted cyclopropanes with high stereocontrol, a feature not readily achieved with sulfonyl chlorides or other halides. The strained cyclopropane ring further provides a metabolically stable, three-dimensional core that can enhance target affinity and selectivity [2].

Parallel Synthesis of Sulfonamide Libraries with Functional Group Tolerance

Procure this compound for high-throughput synthesis of diverse sulfonamide libraries. Evidence shows that aliphatic sulfonyl fluorides, in contrast to chlorides, reliably couple with amines bearing sensitive functional groups (e.g., esters, nitriles, unprotected alcohols), leading to higher success rates and cleaner crude mixtures. This reduces the need for extensive purification and increases the efficiency of hit-to-lead optimization campaigns [3].

Technical Documentation Hub

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